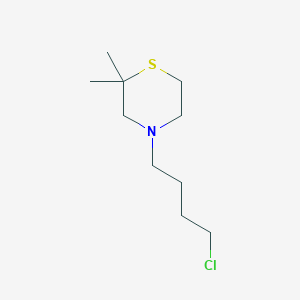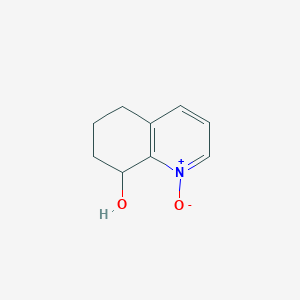
8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a hydroxyl group at the 8th position and an oxide group at the 1st position of the tetrahydroquinoline ring. It is an important intermediate in the synthesis of various quinoline derivatives and has significant applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide typically involves the oxidation of 5,6,7,8-tetrahydroquinoline. One common method is the Boekelheide rearrangement, where 5,6,7,8-tetrahydroquinoline is treated with an oxidizing agent such as hydrogen peroxide or peracids under acidic conditions to yield the desired oxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent tetrahydroquinoline.
Substitution: The hydroxyl group at the 8th position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 5,6,7,8-Tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide involves its interaction with various molecular targets. The hydroxyl group at the 8th position and the oxide group at the 1st position play crucial roles in its reactivity. These functional groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
5,6,7,8-Tetrahydroquinoline 1-oxide: Similar structure but lacks the hydroxyl group at the 8th position.
8-Hydroxyquinoline: Lacks the tetrahydro structure and the oxide group at the 1st position.
5,6,7,8-Tetrahydroisoquinoline: Similar tetrahydro structure but different ring system .
Uniqueness: 8-Hydroxy-5,6,7,8-tetrahydroquinoline 1-oxide is unique due to the presence of both the hydroxyl and oxide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a promising candidate for various scientific applications .
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-oxido-5,6,7,8-tetrahydroquinolin-1-ium-8-ol |
InChI |
InChI=1S/C9H11NO2/c11-8-5-1-3-7-4-2-6-10(12)9(7)8/h2,4,6,8,11H,1,3,5H2 |
InChI-Schlüssel |
DUZIHYHIPZNGPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C=CC=[N+]2[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


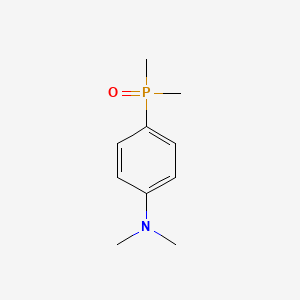
![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
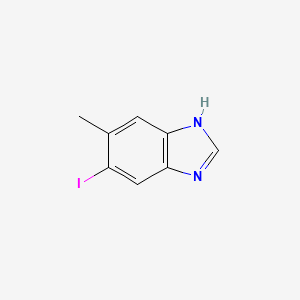
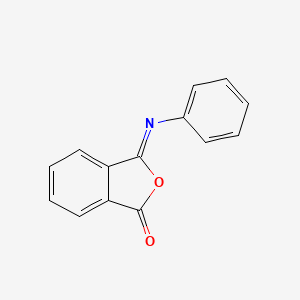
![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
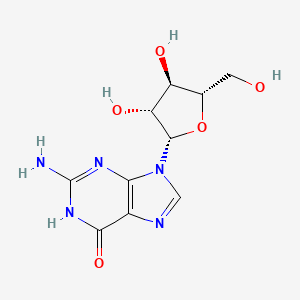
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
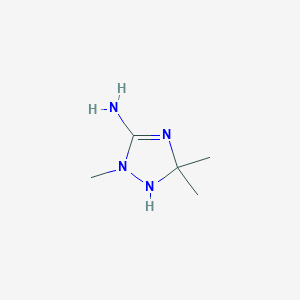
![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)



